molecular formula C13H21ClN2 B1435685 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride CAS No. 1459802-94-8

1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride

Cat. No. B1435685
M. Wt: 240.77 g/mol
InChI Key: VQKUCRYLQWBSPI-UHFFFAOYSA-N
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Description

“1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride” is a chemical compound with the CAS Number: 1459802-94-8 . It has a molecular weight of 240.78 . The IUPAC name for this compound is 1-(2-isopropylphenyl)piperazine hydrochloride . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride” is 1S/C13H20N2.ClH/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 240.78 .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of piperazine derivatives have been synthesized for pharmacological evaluation. These compounds, including variations of the piperazine structure, have been investigated for their antidepressant and antianxiety activities in preclinical models. Compounds demonstrating significant activity in reducing immobility times and exhibiting antianxiety effects highlight the therapeutic potential of piperazine derivatives in psychiatric disorders (Kumar et al., 2017).

Anticancer Activity

Research into heterocyclic compounds based on the piperazine scaffold has uncovered potential anti-bone cancer activities. Through a multi-step synthesis process, specific derivatives have been evaluated against human bone cancer cell lines, demonstrating promising anticancer properties. This research also utilized molecular docking to predict antiviral activity, showcasing the versatile applications of piperazine derivatives in therapeutic development (Lv et al., 2019).

Development of Dual Antihypertensive Agents

The design and synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts have been carried out, targeting the development of dual antihypertensive agents. These compounds, prepared as free bases and transformed into hydrochloride salts, underline the pharmaceutical research efforts aimed at creating more effective and targeted hypertension treatments (Marvanová et al., 2016).

Antimicrobial Activity

Piperazine derivatives have also been explored for their antimicrobial potential. A study synthesizing 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives revealed significant antibacterial and antifungal activities against various pathogens. This research contributes to the ongoing search for new antimicrobial agents in response to the global challenge of antibiotic resistance (Rajkumar et al., 2014).

Antimalarial Research

The synthesis of piperazine and pyrrolidine derivatives has been aimed at inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. This research emphasizes the importance of specific structural features for antiplasmodial activity, contributing valuable insights into the design of new antimalarial drugs (Mendoza et al., 2011).

Safety And Hazards

The safety data for “1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride” is currently unavailable online . It’s always recommended to request an SDS or contact the supplier for more assistance .

properties

IUPAC Name

1-(2-propan-2-ylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKUCRYLQWBSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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